3-Methyl-1H-pyrazolo[3,4-c]pyridine
Overview
Description
3-Methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that is part of a broader class of pyrazolopyridines. These compounds are known for their diverse range of biological activities and potential applications in medicinal chemistry. The pyrazolopyridine core structure is characterized by the fusion of pyrazole and pyridine rings, which can be further substituted to yield a variety of derivatives with different properties and applications .
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives can be achieved through various methods. One approach involves a three-component regioselective reaction of 5-amino-3-methyl-1H-pyrazole with other reactants such as 2H-indene-1,3-dione and arylaldehydes in ethanol under ultrasound irradiation, which produces fused polycyclic derivatives in excellent yields and short reaction times . Another method uses 2-chloronicotinic acid as a starting material, proceeding through reduction, oxidation, oximation, and cyclization steps to yield 1H-pyrazolo[3,4-b]pyridine with a total yield of 67.21% . Additionally, microwave-assisted one-pot synthesis in water catalyzed by InCl3 has been used to synthesize pyrazolopyridine derivatives, followed by condensation with aldehydes to obtain chalcone derivatives containing the pyrazolopyridinic moiety .
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives can vary depending on the substituents present at different positions on the core structure. X-ray crystallography has been used to determine the crystal structures of various derivatives, revealing diverse molecular conformations and supramolecular interactions. For instance, the crystal structure of a 2-(pyrazol-1-yl)-methyl derivative exhibits an orthogonal arrangement of the phenyl ring with respect to the dihydropyridine ring . In another study, the reduced pyridine ring of certain tetrahydro-1H-pyrazolo[4,3-c]pyridines adopts a half-chair conformation .
Chemical Reactions Analysis
Pyrazolopyridine derivatives can undergo a range of chemical reactions, forming various products. For example, 3-diazopyrazolo[3,4-b]pyridine can react with methylene compounds to form hydrazones, which can be cyclized into condensed 1,2,4-triazine derivatives. It can also form triazenes or diazosulfides with amines or thiols, respectively, and undergo cycloaddition reactions . The pyrolytic rearrangement of 1-alkynoyl-3-methylpyrazoles can lead to the synthesis of pyrazolo[1,5-a]pyridin-5-ols and related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and photoluminescent behavior. For instance, the photoluminescent properties of certain mononuclear complexes with pyrazolopyridine ligands have been studied, showing potential applications in materials science . The hydrogen bonding patterns observed in the crystal structures of these compounds also play a significant role in their solid-state properties .
Scientific Research Applications
Synthesis Approaches
3-Methyl-1H-pyrazolo[3,4-c]pyridine derivatives are synthesized using various methods. For instance, one approach involves a three-component regioselective reaction under ultrasound irradiation, producing fused polycyclic compounds efficiently in excellent yields (Nikpassand et al., 2010). Another method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine and α,β-unsaturated ketones in ionic liquid without a catalyst, emphasizing milder conditions and high yields (Shi et al., 2010). Additionally, microwave-assisted one-pot synthesis in water catalyzed by InCl3 has been employed to prepare pyrazolopyridine derivatives, further treated with aldehydes to yield new chalcone analogs (Polo et al., 2017).
Biological and Pharmacological Properties
These derivatives exhibit a range of biological activities. For example, 1H-pyrazolo[3,4-b]pyridine 3 (SQ-67563) has been identified as a potent inhibitor of CDK1/CDK2, demonstrating cytotoxic properties and the ability to block cell cycle progression or induce apoptosis (Misra et al., 2003). Additionally, compounds containing the pyrazolopyridine moiety have been evaluated for their antibacterial and antitumor properties, indicating their potential as therapeutic agents (Hamama et al., 2012). In the context of antiviral activity, certain pyrazolopyridine derivatives have been synthesized and evaluated against HSV1 and HAV-MBB, showing significant potential in this area (Attaby et al., 2006).
Additional Applications
Moreover, these compounds have been explored for other applications such as corrosion inhibition. For instance, pyrazolopyridine derivatives have been investigated as potential corrosion inhibitors for mild steel in acidic environments, demonstrating effectiveness through various experimental techniques (Dandia et al., 2013).
Mechanism of Action
Target of Action
3-Methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has been shown to interact with various targets. The primary targets of this compound include diverse tyrosine, serine/threonine, and lipid kinases . These targets play crucial roles in cellular processes such as cell growth, apoptosis, angiogenesis, and signal transduction .
Mode of Action
The compound interacts with its targets, leading to changes in their activity. For instance, it has been reported to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The continuous activation and overexpression of TRKs can lead to cancer . Therefore, the inhibition of TRKs by this compound can potentially suppress cancer progression .
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound can potentially disrupt these pathways, leading to the suppression of cell proliferation and survival .
Result of Action
The inhibition of TRKs by this compound can lead to the suppression of cell proliferation and survival . This can potentially result in the suppression of cancer progression . .
properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6-2-3-8-4-7(6)10-9-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOYUBYDFVQGGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648800 | |
Record name | 3-Methyl-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1072249-89-8 | |
Record name | 3-Methyl-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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